molecular formula C11H11ClF3NO B2496154 2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397195-89-9

2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2496154
CAS No.: 1397195-89-9
M. Wt: 265.66
InChI Key: YTIUAIUHUSWAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with thionyl chloride to introduce the chloro group, yielding the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the development of specialty chemicals, materials, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, stability, and binding affinity to target molecules, thereby influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-ethyl-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but without the chloro group, affecting its reactivity and applications.

    4-(Trifluoromethyl)aniline: A precursor in the synthesis of 2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide, with distinct properties and uses.

Uniqueness

The presence of both the chloro and trifluoromethyl groups in this compound imparts unique chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloro group provides a site for further functionalization through nucleophilic substitution reactions.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c1-2-16(10(17)7-12)9-5-3-8(4-6-9)11(13,14)15/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIUAIUHUSWAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.